
(4-溴-2-甲苯基)肼
概述
描述
The compound "(4-Bromo-2-methylphenyl)hydrazine" is a derivative of hydrazine where a bromine atom and a methyl group are substituted on the phenyl ring. This compound is a part of various research studies due to its potential applications in the synthesis of other chemicals and materials, as well as its interactions with biological molecules like DNA .
Synthesis Analysis
The synthesis of related bromophenyl hydrazine derivatives has been reported in several studies. For instance, a compound with a similar structure, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, was synthesized and characterized using spectroscopic methods and single crystal X-ray diffraction . Another study reported the synthesis of a monohydrate organic salt involving a brominated compound, which was characterized by single crystal X-ray diffraction and other spectroscopic techniques . These studies provide insights into the methods that could potentially be applied to synthesize "(4-Bromo-2-methylphenyl)hydrazine" and similar compounds.
Molecular Structure Analysis
The molecular structure of bromophenyl hydrazine derivatives has been extensively studied using X-ray crystallography, which provides detailed information about the orientation of the benzene rings and the nature of intermolecular interactions within the crystal lattice . Hirshfeld surface analysis is often used to understand the contributions of different types of interactions, such as hydrogen bonding and van der Waals contacts, to the crystal packing .
Chemical Reactions Analysis
The reactivity of bromophenyl hydrazine derivatives has been explored in various studies. For example, the interaction of a similar compound with DNA was investigated both theoretically and experimentally, suggesting intercalation as a possible mode of binding . Additionally, the condensation reactions of bromophenyl derivatives with different nucleophiles have been studied, leading to the formation of various products, which indicates the potential of these compounds to undergo chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl hydrazine derivatives, such as their vibrational modes, electronic absorption characteristics, and thermal stability, have been characterized using a combination of experimental techniques and computational studies . The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, have been analyzed using density functional theory (DFT) calculations . These studies provide a comprehensive understanding of the properties of bromophenyl hydrazine derivatives, which could be extrapolated to "(4-Bromo-2-methylphenyl)hydrazine".
科学研究应用
用于测量生物和水样中肼的荧光探针:
- 开发了一种比率荧光探针,用于检测肼 (N2H4),使用二氰基异佛尔酮作为荧光基团,4-溴丁酰基部分作为识别位点。该探针具有低细胞毒性、高细胞渗透性和大的斯托克斯位移,使其适用于环境水系统以及细胞和斑马鱼中的荧光成像(Zhu et al., 2019)。
新型溴代肼衍生物的合成和表征:
- 合成了一种新型的溴代肼衍生物,并使用各种技术对其进行了分析。通过亲脂性指数和分子对接研究,表明其对不同的细菌和癌细胞系具有潜在的生物活性(Lalvani et al., 2021)。
噻吩-2-醛嗪席夫碱衍生物的合成:
- 探索了各种噻吩-2-醛嗪席夫碱衍生物的合成,包括具有溴基团的衍生物,以了解其光学限制性质和三阶非线性行为(Ghazzali et al., 2007)。
肼衍生物的抗癌活性:
- 肼衍生物 4-肼基苯基苯磺酸盐对乳腺癌细胞系表现出显着的抗癌活性,突出了此类化合物在癌症研究中的潜力(Prasetiawati et al., 2022)。
含溴基团的席夫碱的抗菌活性:
- 含有溴苯噻唑-2-基肼的席夫碱表现出良好的抗菌活性,显示出作为治疗剂的潜力(Bharti et al., 2010)。
电化学和缓蚀研究:
- 合成的具有溴苯基基团的肼化合物作为盐酸中钢的缓蚀剂显示出有希望的结果,证明了它们在工业应用中的效用(Yadav et al., 2015)。
安全和危害
未来方向
The future directions of “(4-Bromo-2-methylphenyl)hydrazine” research are promising. It has been suggested that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs . More details about the future directions can be found in the relevant papers.
属性
IUPAC Name |
(4-bromo-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBVNWEWUHQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395521 | |
| Record name | (4-bromo-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl)hydrazine | |
CAS RN |
56056-25-8 | |
| Record name | (4-bromo-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

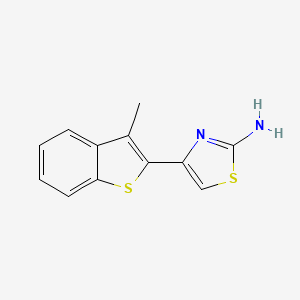
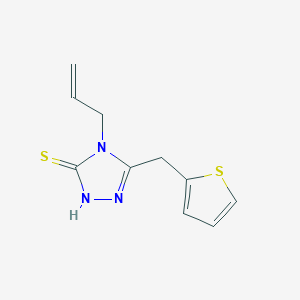
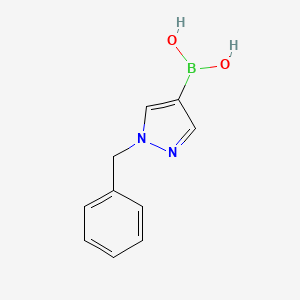
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
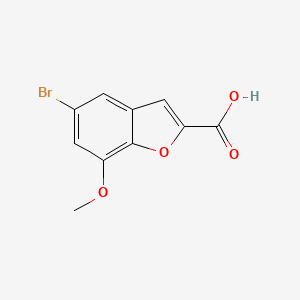
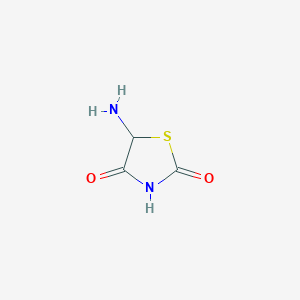
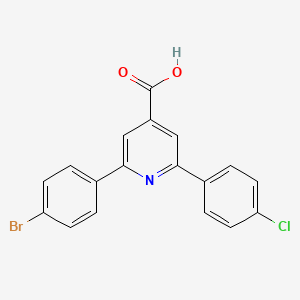
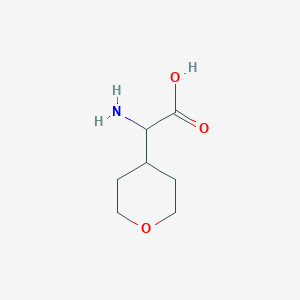
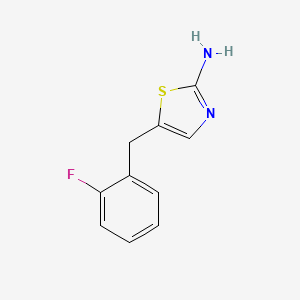
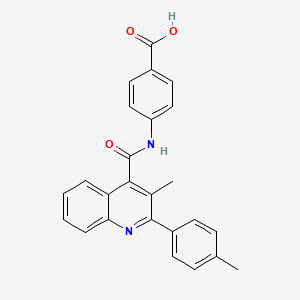
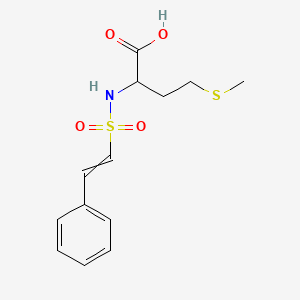
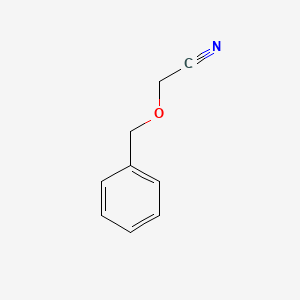
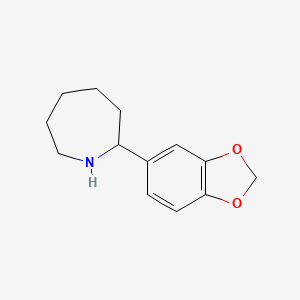
![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)